molecular formula C27H21NO B1365479 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone CAS No. 1432505-78-6

3-(4-Diphenylamino-phenyl)-1-phenyl-propenone

Cat. No. B1365479
M. Wt: 375.5 g/mol
InChI Key: JBHFXWSEIGJYKW-DYTRJAOYSA-N
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Description

3-(4-Diphenylamino-phenyl)-1-phenyl-propenone, also known as DAPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as cancer research, drug discovery, and neuroscience. DAPPA is a small molecule that belongs to the class of propenones and has a unique chemical structure that makes it an ideal candidate for various research studies.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

A novel series of pyrazole chalcones, including compounds structurally related to 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone, demonstrated significant antimicrobial and antioxidant activities. These compounds were synthesized through a Claisen-Schmidt condensation process and evaluated for their effectiveness against various pathogenic bacteria and fungi. Their anti-inflammatory properties, as indicated by TNF-alpha and IL-6 inhibitory assays, were also notable. This research indicates the potential of such compounds in the development of new antimicrobial and antioxidant agents (Bandgar et al., 2009).

Structural and Spectral Analysis

Another study focused on the synthesis and antimicrobial evaluation of similar compounds, emphasizing the structural and spectral properties. The antimicrobial activities of these synthesized 1,3-diphenyl-2-propenone compounds were assessed, indicating their potential utility in developing new antimicrobial agents (Balamurugan et al., 2016).

DNA Binding and Urease Inhibition

Research on chalcones similar to 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone also includes studies on DNA binding and urease inhibition. Two new chalcones were synthesized and tested for their interaction with Salmon sperm DNA (SS-DNA), demonstrating strong binding through intercalation mode. Their urease inhibition and antioxidant potential were experimentally evaluated and supported by molecular docking studies, showcasing their relevance in drug discovery (Rasool et al., 2021).

Solvatochromic Properties

The solvatochromic properties of anions derived from 2,4-dinitrophenylhydrazones of 1,3-diphenylpropenone and related compounds were investigated. This study provides insights into the theoretical calculations of their internal charge-transfer transitions, contributing to the understanding of solvatochromism in similar molecular structures (Millán et al., 2008).

Disperse Dye Synthesis

Further research includes the synthesis and characterization of disperse dyes based on enaminones related to 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone. These studies focused on the properties of dyes in the solid state and their potential applications in various industrial sectors (Elapasery et al., 2020).

properties

IUPAC Name

(E)-1-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO/c29-27(23-10-4-1-5-11-23)21-18-22-16-19-26(20-17-22)28(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-21H/b21-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHFXWSEIGJYKW-DYTRJAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Diphenylamino-phenyl)-1-phenyl-propenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Zhang, B Li - Journal of luminescence, 2009 - Elsevier
In this paper, a series of Eu(III)complexes with a novel triphenylamine-derived beta-diketone ligand are synthesized. Systematical research reveals that these Eu(III) complexes take an …
Number of citations: 88 www.sciencedirect.com

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